Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-
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Overview
Description
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, and a methylbenzoyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents like isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Continuous monitoring and quality control are essential to maintain the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA involves its interaction with specific molecular targets. The chlorodifluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The urea moiety may also play a role in binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)CARBAMATE
- N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)THIOUREA
Uniqueness
The presence of both chlorodifluoromethoxy and methylbenzoyl groups makes it distinct from other similar compounds, offering a unique set of chemical and biological properties .
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H13ClF2N2O3 |
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Molecular Weight |
354.73 g/mol |
IUPAC Name |
N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H13ClF2N2O3/c1-10-3-2-4-11(9-10)14(22)21-15(23)20-12-5-7-13(8-6-12)24-16(17,18)19/h2-9H,1H3,(H2,20,21,22,23) |
InChI Key |
VKPOJPFJJDXECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
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